

Alisertib binding mode Aurora A kinase domain

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Compound Focus: Alisertib

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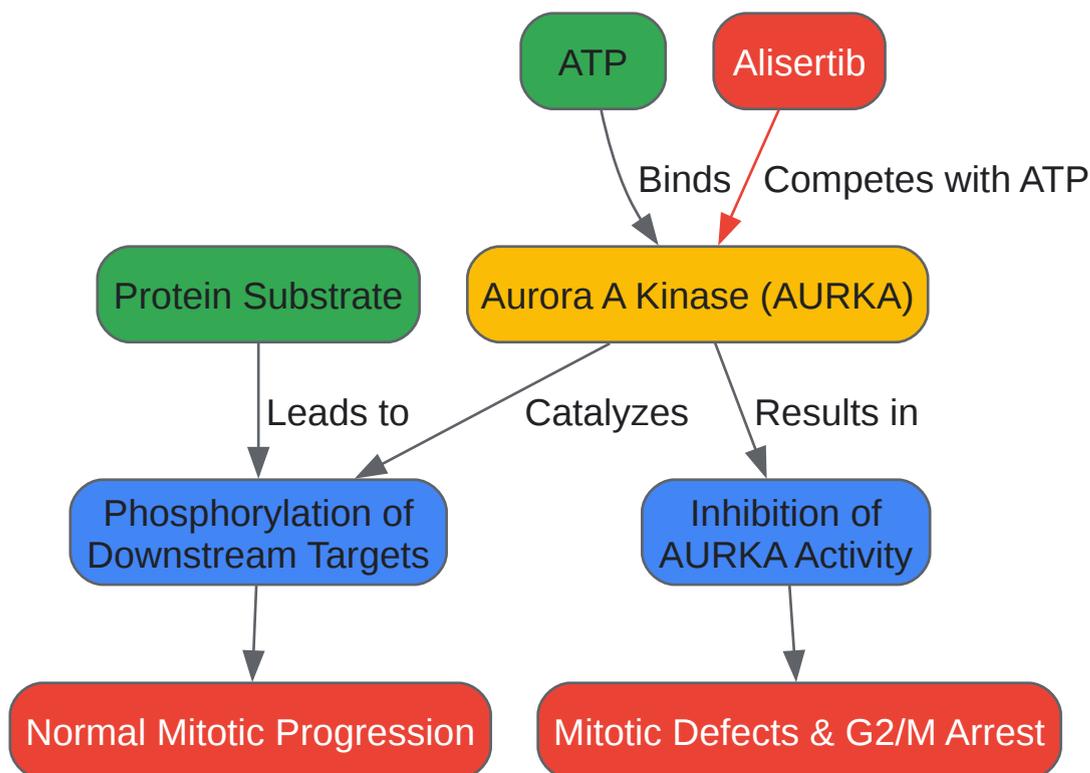
Molecular Binding Mode and Key Interactions

Alisertib acts as a **reversible, ATP-competitive inhibitor** that binds to the catalytic kinase domain of Aurora A [1] [2]. Its binding induces a unique conformational change in the kinase's activation loop, which is a key factor for its selectivity over the closely related Aurora B kinase [2].

The specific molecular interactions that stabilize the **Alisertib**-Aurora A complex are summarized in the table below.

Interaction Type	Residues / Structural Elements Involved	Functional Significance
Hydrogen Bonds [3]	Not specified in detail	Contributes to binding affinity and positioning of the inhibitor within the pocket.
Charge Interactions [3]	Not specified in detail	Enhances binding stability.
π-π Stacking [3]	Aromatic rings of Alisertib with hydrophobic residues	Provides strong, selective binding via aromatic ring interactions.
Conformational Change [2]	Activation loop of Aurora A	Induces an unusual activation loop conformation, a basis for selectivity over Aurora B .

The following diagram illustrates the primary consequence of **Alisertib** binding to the Aurora A kinase domain.

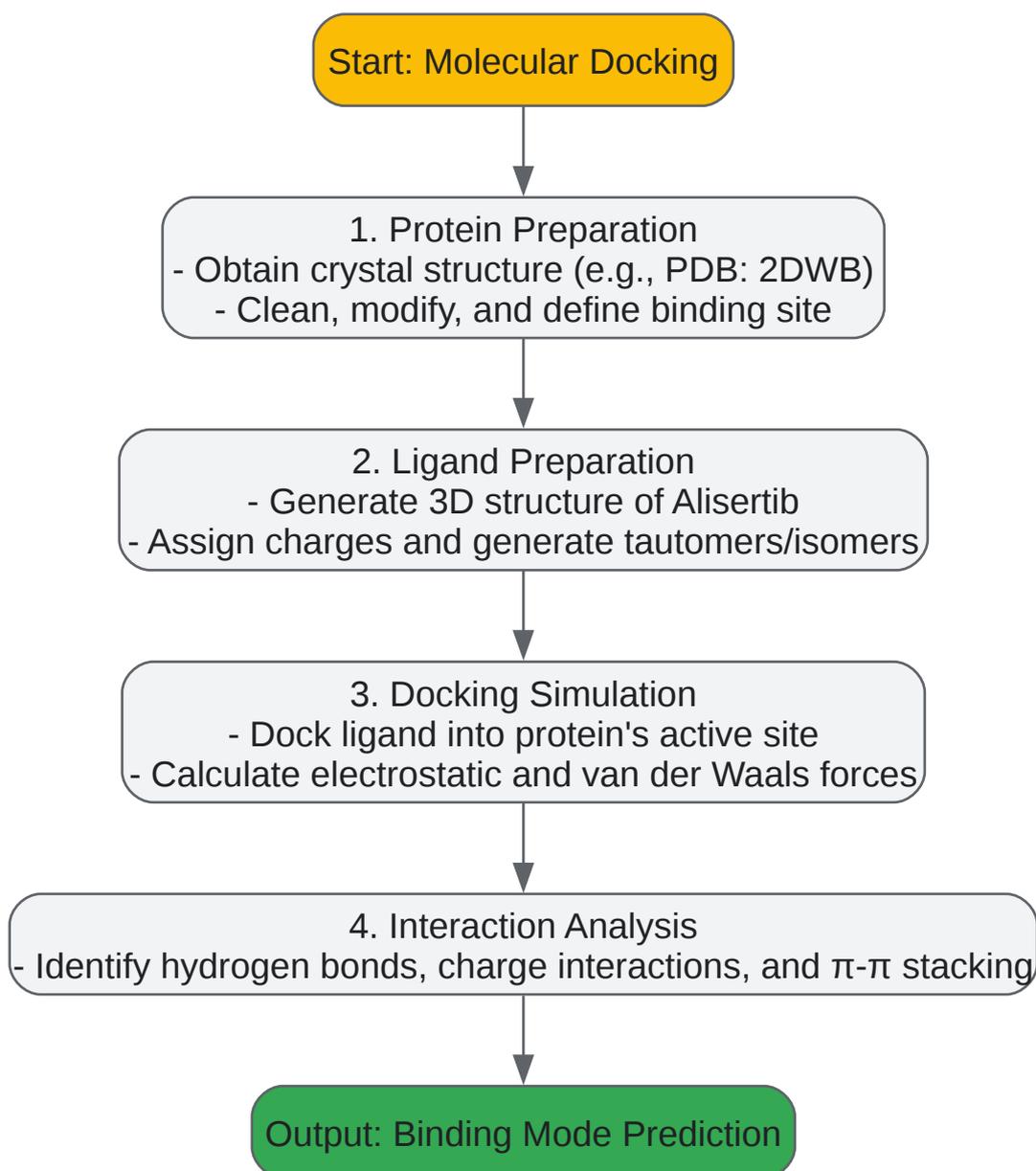


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Alisertib competes with ATP to bind Aurora A, inhibiting its kinase activity and causing cell cycle arrest.

Experimental Protocols for Binding Analysis

The binding mode of **Alisertib** has been elucidated primarily through **computational molecular docking** and supported by **cellular phenotypic assays**. The general workflow for the docking studies is outlined below [3].



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*Workflow for computational molecular docking used to determine **Alisertib**'s binding mode to Aurora A.*

In parallel, **cellular and in vivo assays** are used to validate the functional consequences of AURKA inhibition, confirming that the predicted binding translates to the expected biological effect [2].

Structural & Functional Consequences of Inhibition

The binding of **Alisertib** has several critical downstream effects, stemming from the inhibition of Aurora A's kinase activity.

Consequence	Description	Biological Outcome
Disrupted Spindle Assembly	Prevents Aurora A-mediated centrosome maturation and bipolar spindle formation [4].	Formation of monopolar or multipolar spindles and misalignment of chromosomes [1].
G2/M Phase Arrest	Inhibition of the kinase halts cell cycle progression at the G2/M transition [3].	Cells accumulate with a 4N DNA content (tetraploidy) and cannot complete mitosis [1].
Induction of Apoptosis	Cells with sustained mitotic defects and severe DNA damage initiate programmed cell death [3].	Tumor cell death and inhibition of proliferation [3] [2].
N-Myc Destabilization	Alisertib binding causes an allosteric shift in Aurora A, disrupting its complex with the N-Myc oncoprotein [1].	Increased proteasomal degradation of N-Myc, particularly relevant in MYCN-amplified cancers like neuroblastoma [1].

Key Insights for Research and Development

- **Selectivity is Driven by Conformation:** The unusual conformation of the activation loop induced by **Alisertib** is a critical aspect of its **>200-fold selectivity** for Aurora A over Aurora B in cellular assays [1] [2]. This minimizes off-target effects and differentiates it from pan-Aurora inhibitors.
- **Dual Mechanisms of Action:** Beyond inhibiting catalytic activity, **Alisertib** can allosterically disrupt protein-protein interactions, such as the **Aurora A/N-Myc complex** [1]. This provides an additional, kinase-independent mechanism to target oncogenic proteins.
- **A Template for Further Optimization:** The pyrimidobenzazepine scaffold of **Alisertib** has been extensively studied through SAR, leading to improved analogs with better potency and reduced off-target binding (e.g., to the GABAA receptor) [2].

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